molecular formula C16H12N2 B7543640 4-(2-Cyano-2-phenylethyl)benzonitrile

4-(2-Cyano-2-phenylethyl)benzonitrile

Cat. No.: B7543640
M. Wt: 232.28 g/mol
InChI Key: ZINQIVPEOJWIAH-UHFFFAOYSA-N
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Description

4-(2-Cyano-2-phenylethyl)benzonitrile is an organic compound with the molecular formula C16H10N2 It is a derivative of benzonitrile, characterized by the presence of a cyano group and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-2-phenylethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like tetrabutylammonium bromide. The reaction is carried out at elevated temperatures, typically around 135°C, for several hours .

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives like this compound can be achieved through ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile, which can then be further modified to obtain the desired derivative .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-2-phenylethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-Cyano-2-phenylethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, agrochemicals, and electronic materials

Mechanism of Action

The mechanism of action of 4-(2-Cyano-2-phenylethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound’s effects are mediated through its ability to form coordination complexes with transition metals, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyano-2-phenylethyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a cyano group and a phenylethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

4-(2-cyano-2-phenylethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINQIVPEOJWIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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